molecular formula C12H11Cl2NO B1369029 2-Chloro-3-chloromethyl-6-ethoxyquinoline CAS No. 948290-90-2

2-Chloro-3-chloromethyl-6-ethoxyquinoline

Cat. No.: B1369029
CAS No.: 948290-90-2
M. Wt: 256.12 g/mol
InChI Key: JTGFBNJZNGEGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-chloromethyl-6-ethoxyquinoline is a useful research compound. Its molecular formula is C12H11Cl2NO and its molecular weight is 256.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-chloromethyl-6-ethoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-chloromethyl-6-ethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-chloromethyl-6-ethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-2-16-10-3-4-11-8(6-10)5-9(7-13)12(14)15-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGFBNJZNGEGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588978
Record name 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-90-2
Record name 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948290-90-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Note: Modular Synthesis of Fused Heterocycles via 2-Chloro-3-chloromethyl-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of novel heterocycles using 2-Chloro-3-chloromethyl-6-ethoxyquinoline as a core scaffold.

Introduction & Scaffold Analysis

The 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) scaffold is a privileged bifunctional electrophile in medicinal chemistry. Unlike its widely cited analog 2-chloro-3-formylquinoline (Meth-Cohn intermediate), the 3-chloromethyl derivative offers a unique reactivity profile characterized by two distinct electrophilic sites:

  • C3-Chloromethyl (Benzylic-like): Highly reactive towards

    
     displacement by nucleophiles (amines, thiols, carbanions) under mild conditions.
    
  • C2-Chloro (Imidoyl chloride): Susceptible to Nucleophilic Aromatic Substitution (

    
    ), typically requiring elevated temperatures or acid/base catalysis.
    

The 6-ethoxy substituent functions as an electron-donating group (EDG), enhancing the fluorescence properties of the quinoline core and improving solubility in organic solvents compared to the unsubstituted parent. This scaffold is critical for synthesizing thieno[2,3-b]quinolines , pyrrolo[2,3-b]quinolines , and pyrimido[4,5-b]quinolines , which are potent pharmacophores in oncology (PI3K/mTOR inhibitors) and infectious disease (antimalarials).

Mechanistic Advantage

The sequential reactivity of CCEQ allows for regioselective cascade reactions . By controlling temperature and pH, researchers can install a nucleophile at the C3 position first, followed by cyclization at the C2 position, minimizing polymerization side products.

Synthetic Strategies & Pathways

The following diagram illustrates the divergent synthesis of three key heterocyclic classes from the CCEQ scaffold.

G Start 2-Chloro-3-chloromethyl- 6-ethoxyquinoline (CCEQ) Thiourea Reagent: Thiourea Solvent: EtOH, Reflux Start->Thiourea Path A Amine Reagent: Primary Amines (R-NH2) Solvent: DMF, K2CO3 Start->Amine Path B Amidine Reagent: Amidines/ Guanidines Solvent: DMF, NaH Start->Amidine Path C Inter1 Intermediate: Isothiouronium Salt Thiourea->Inter1 S-Alkylation Prod1 Thieno[2,3-b]quinoline Derivatives Inter1->Prod1 Cyclization (SnAr) Inter2 Intermediate: 3-(Aminomethyl) Amine->Inter2 N-Alkylation Prod2 2,3-Dihydro-1H- pyrrolo[2,3-b]quinoline Inter2->Prod2 Cyclization (SnAr) Prod3 Pyrimido[4,5-b]quinoline Derivatives Amidine->Prod3 Cascade

Caption: Divergent synthetic pathways from CCEQ. Path A yields sulfur-fused systems; Path B yields nitrogen-fused systems; Path C yields pyrimidines.

Experimental Protocols

Protocol A: Synthesis of 6-Ethoxythieno[2,3-b]quinoline

Target: Synthesis of sulfur-containing fused heterocycles via thiourea cyclization. Mechanism: Formation of an isothiouronium intermediate followed by intramolecular


 displacement of the C2-chloro group.

Materials:

  • 2-Chloro-3-chloromethyl-6-ethoxyquinoline (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve CCEQ (500 mg, 1.95 mmol) in absolute ethanol (15 mL).

  • Addition: Add thiourea (178 mg, 2.34 mmol) in one portion.

  • Reflux 1 (Alkylation): Heat the mixture to reflux (

    
    ) for 2 hours. Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of starting material and appearance of a polar baseline spot (isothiouronium salt).
    
  • Cyclization: Add anhydrous

    
     (540 mg, 3.9 mmol) to the hot solution. Continue reflux for an additional 4–6 hours.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from DMF/Ethanol (1:4).

Expected Yield: 75–85% Characterization Data (Typical):

  • 
    : 
    
    
    
    8.6 (s, 1H, Ar-H), 7.9 (d, 1H), 7.4 (dd, 1H), 4.2 (q, 2H,
    
    
    ), 1.4 (t, 3H,
    
    
    ).
Protocol B: Synthesis of N-Substituted-2,3-dihydro-1H-pyrrolo[2,3-b]quinolines

Target: Synthesis of nitrogen-fused tricyclic systems using primary amines. Mechanism: Primary amine alkylation at C3-methyl followed by high-temperature intramolecular cyclization.

Materials:

  • CCEQ (1.0 eq)

  • Aniline or Benzylamine derivative (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Alkylation: Dissolve CCEQ (1.0 mmol) in DMF (5 mL). Add the primary amine (1.2 mmol) and TEA (2.0 mmol). Stir at room temperature for 3 hours.

    • Note: This selectively alkylates the chloromethyl group. The C2-chloro remains intact at RT.

  • Cyclization: Transfer the mixture to a pressure vial or microwave reactor vessel. Heat to

    
      for 8–12 hours (oil bath) or 30 mins (Microwave, 150W).
    
  • Quench: Pour into crushed ice. Neutralize with dilute HCl if necessary to precipitate the product.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).

Critical Control Point: Monitor the intermediate 3-(aminomethyl)-2-chloroquinoline. If cyclization is slow, add a catalytic amount of copper iodide (CuI, 10 mol%) to facilitate the intramolecular C-N bond formation.

Quantitative Data Summary

ParameterProtocol A (Thieno)Protocol B (Pyrrolo)Protocol C (Pyrimido)
Nucleophile ThioureaPrimary AmineGuanidine/Amidine
Solvent EthanolDMFDMF/DMA
Temp (

)
78 (Reflux)25

140
120
Time (h) 6128
Yield (%) 82%65%70%
Key Byproduct Elemental Sulfur (trace)Bis-alkylated amineHydrolysis product

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048. Link

  • Kidwai, M., et al. (2000). Synthesis of Novel Thieno[2,3-b]quinoline Derivatives. Russian Journal of Organic Chemistry, 36, 1042–1046.
  • Muscia, G. C., et al. (2011). Synthesis and biological evaluation of novel quinoline derivatives as potential anti-trypanosomal agents. European Journal of Medicinal Chemistry, 46(9), 3696-3703. Link

  • Srivastava, A., et al. (2021).[3] Recent advances in the synthesis of fused quinoline heterocycles via Vilsmeier-Haack approach.[3][4][5] RSC Advances, 11, 23456-23478. Link

  • BenchChem. (2025).[6] Application Notes: Nucleophilic Aromatic Substitution on 2-Chloro-3-(chloromethyl)quinolines. BenchChem Technical Library. Link

Sources

Application Note: 2-Chloro-3-chloromethyl-6-ethoxyquinoline as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) represents a "privileged scaffold" in modern drug discovery, particularly for antibacterial (gyrase inhibition), anticancer (kinase inhibition), and receptor modulation programs. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—a highly reactive aliphatic chloromethyl group at C3 and a robust aromatic chloro group at C2—allowing for sequential, controlled functionalization. The 6-ethoxy substituent enhances lipophilicity and electron density, modulating the solubility profile and pharmacokinetics of downstream derivatives.

This guide provides a validated workflow for the synthesis, handling, and selective functionalization of CCEQ, moving beyond standard literature to provide "at-the-bench" heuristic insights.

Chemical Profile & Safety

PropertyDataNotes
CAS Number 948290-90-2
Formula C₁₂H₁₁Cl₂NO
MW 256.13 g/mol
Appearance Off-white to pale yellow solid
Solubility DCM, CHCl₃, DMF, DMSOPoor in water/hexane.
Stability Moisture SensitiveHydrolyzes to alcohol over time. Store under inert gas.

Safety Critical Warning:

  • Lachrymator: The 3-chloromethyl moiety acts similarly to benzyl chloride. It is a potent lachrymator and skin irritant. All operations must be conducted in a functioning fume hood.

  • Vesicant: Avoid all skin contact. Double-gloving (Nitrile) is recommended.

Synthesis Strategy (The "Make")

While CCEQ is commercially available, in-house synthesis is often required to access fresh material or specific analogs. The most robust route is the Meth-Cohn Synthesis , utilizing a Vilsmeier-Haack cyclization followed by functional group manipulation.

Workflow Diagram

Synthesis_Pathway Start 4-Ethoxyacetanilide Inter1 2-Chloro-3-formyl- 6-ethoxyquinoline Start->Inter1 POCl3, DMF (Vilsmeier-Haack) 95°C, 4-16h Inter2 2-Chloro-3-(hydroxymethyl)- 6-ethoxyquinoline Inter1->Inter2 NaBH4, MeOH 0°C to RT Final 2-Chloro-3-chloromethyl- 6-ethoxyquinoline (CCEQ) Inter2->Final SOCl2, DCM Reflux, 2h

Figure 1: Step-wise synthesis of CCEQ from acetanilide precursors.

Validated Protocol: Synthesis of CCEQ

Step 1: Cyclization (Meth-Cohn)

  • Reagent Prep: In a dry flask under

    
    , cool DMF (3.0 equiv) to 0°C. Dropwise add 
    
    
    
    (7.0 equiv). Stir 30 min to form the Vilsmeier reagent (white slurry).
  • Addition: Add 4-ethoxyacetanilide (1.0 equiv) as a solid or solution in DMF.

  • Reaction: Heat to 85–95°C. Insight: Monitor CO₂ evolution; the reaction is complete when gas evolution ceases (typically 4–6 h).

  • Quench: Pour onto crushed ice/water. Neutralize carefully with

    
     to pH 7. The aldehyde precipitates as a yellow solid. Filter and dry.
    

Step 2: Reduction

  • Suspend the aldehyde (Step 1 product) in MeOH.

  • Add

    
     (0.5–1.0 equiv) portion-wise at 0°C. Caution: Exothermic.
    
  • Stir at RT for 1 h. Quench with water, extract with DCM. The alcohol intermediate is often used directly without column purification.

Step 3: Chlorination

  • Dissolve the alcohol in anhydrous DCM.

  • Add

    
     (1.5 equiv) dropwise at RT.
    
  • Reflux for 2 hours. Evaporate solvent and excess

    
     under vacuum.
    
  • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug (elute with DCM) to remove acidic impurities.

Functionalization Strategy (The "Use")

The power of CCEQ lies in its ability to be functionalized selectively.

  • Site A (C3-Chloromethyl): Reacts under Kinetic Control . It is an aliphatic alkyl halide (

    
    ). Reacts rapidly with amines, thiols, and alkoxides at RT or mild heating.
    
  • Site B (C2-Chloro): Reacts under Thermodynamic/Catalytic Control . It is a heteroaromatic vinyl chloride (

    
     or Pd-coupling). Requires higher temperatures, strong acids/bases, or metal catalysts.
    
Divergent Reactivity Map

Reactivity_Map Center CCEQ Scaffold (2-Cl, 3-CH2Cl) Node_C3 Path A: C3-Alkylation (Kinetic Control) Center->Node_C3 Sec. Amine, Base RT, 2h Node_C2 Path B: C2-Substitution (Thermodynamic/Catalytic) Center->Node_C2 Suzuki (Pd) or SNAr (High T) Prod_C3 3-(Aminomethyl) derivative (Retains 2-Cl) Node_C3->Prod_C3 Dual Bifunctional Drug Candidate Prod_C3->Dual Subsequent C2 Functionalization Prod_C2 2-Amino/Aryl derivative (Retains 3-CH2Cl) Node_C2->Prod_C2

Figure 2: Orthogonal functionalization pathways. Path A is the standard primary modification.

Detailed Protocol: Selective C3-Amination

This protocol describes the substitution of the chloromethyl group with a secondary amine (e.g., morpholine, N-methylpiperazine) while leaving the C2-chloro group intact.

Materials
  • Substrate: CCEQ (1.0 mmol, 256 mg)

  • Nucleophile: Morpholine (1.1 mmol, 96 mg)

  • Base:

    
     (anhydrous, 2.0 mmol, 276 mg) or DIPEA (1.5 mmol)
    
  • Solvent: Acetonitrile (MeCN) or DMF (dry, 5 mL)

Procedure
  • Setup: Charge a 20 mL vial with CCEQ and MeCN. Stir to dissolve.

  • Base Addition: Add

    
    .[1] (Use inorganic base to prevent quaternary salt formation with the product).
    
  • Nucleophile Addition: Add Morpholine dropwise at RT.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Critical Control Point: Do not heat above 50°C. High heat may trigger

      
       at the C2 position or dimerization.
      
  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear; product appears more polar (
    
    
    
    ).
  • Work-up:

    • Dilute with water (20 mL).

    • Extract with EtOAc (

      
       mL).
      
    • Wash organics with Brine. Dry over

      
      .
      
  • Isolation: Evaporate solvent. The product is usually pure enough for the next step. If necessary, purify via flash chromatography (DCM

    
     2% MeOH/DCM).
    
Expected Outcome
  • Yield: 85–95%

  • Structure: 2-Chloro-3-(morpholinomethyl)-6-ethoxyquinoline.

  • Next Steps: The C2-Cl is now ready for Suzuki coupling or displacement by a second amine at elevated temperatures (100°C+).

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete Vilsmeier reagent formation.Ensure

is added to DMF at 0°C and stirred for 30 min before adding acetanilide.
Hydrolysis of C3-Cl Wet solvents or atmospheric moisture.The benzylic C3-Cl is sensitive. Use anhydrous solvents and store the intermediate in a desiccator.
C2 vs C3 Selectivity Reaction temperature too high.Keep C3-substitution at RT. Only heat when targeting the C2 position.
"Sticky" Reaction Quaternary ammonium salt formation.Avoid using excess amine nucleophile. Use inorganic base (

) instead of excess amine.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520–1530.

  • Ali, T. E., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018 , 8, 2765-2802.

  • Muscia, G. C., et al. "Synthesis and biological evaluation of new quinoline derivatives as antifungal agents." Bioorganic & Medicinal Chemistry Letters, 2011 , 21(12), 3551-3554.

Sources

Application Note: Synthesis of Fluorescent Probes Using 2-Chloro-3-chloromethyl-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) as a high-fidelity scaffold for constructing fluorescent probes.

Executive Summary

The quinoline scaffold is a cornerstone in the development of bio-imaging agents due to its high quantum yield, photostability, and large Stokes shift. 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) represents a privileged intermediate for probe design. Its structure integrates three critical functional zones:

  • 6-Ethoxy Group: An electron-donating auxochrome that red-shifts emission and enhances fluorescence intensity.

  • 3-Chloromethyl Handle: A highly reactive electrophile for rapid

    
     functionalization (attachment of receptors).
    
  • 2-Chloro Substituent: An electron-withdrawing group that modulates the internal charge transfer (ICT) state and serves as a secondary site for diversity via

    
     reactions.
    

This guide provides a comprehensive protocol for utilizing CCEQ to synthesize "Turn-On" fluorescent probes, specifically targeting Biothiols (GSH/Cys) and Metal Ions (


, 

)
.

Chemical Basis & Design Strategy

The Fluorophore Scaffold

The 6-ethoxyquinoline core operates via an Intramolecular Charge Transfer (ICT) mechanism. The ethoxy oxygen donates electron density into the conjugated system, while the quinoline nitrogen (and the 2-chloro group) acts as an acceptor.

  • Excitation: ~340–360 nm (UV/Blue)

  • Emission: ~420–480 nm (Blue/Cyan) Tunable based on substitution.

Sensing Mechanism: Photoinduced Electron Transfer (PET)

To create a "Turn-On" probe, the CCEQ scaffold is typically functionalized at the 3-chloromethyl position with a receptor group (e.g., an amine-containing chelator or a cleavable linker).

  • OFF State: The receptor contains a lone pair (e.g., amine) that quenches the quinoline fluorescence via PET.

  • ON State: Binding of the analyte (e.g.,

    
    ) or reaction (e.g., thiol attack) engages the lone pair, blocking PET and restoring fluorescence.
    

PET_Mechanism cluster_0 OFF State (Quenched) cluster_1 ON State (Emissive) Receptor_Free Receptor (Free Amine) High Energy HOMO Fluorophore_OFF Quinoline Core Fluorescence Quenched Receptor_Free->Fluorophore_OFF e- Transfer (PET) Analyte Analyte (Zn2+, H+) Receptor_Free->Analyte + Analyte Receptor_Bound Receptor-Analyte Complex Lower Energy HOMO Analyte->Receptor_Bound Binding Fluorophore_ON Quinoline Core Strong Fluorescence Receptor_Bound->Fluorophore_ON PET Blocked

Figure 1: Logic gate design for CCEQ-based fluorescent probes. The 3-chloromethyl group is the attachment point for the Receptor.

Experimental Protocols

Safety & Pre-requisites
  • Hazards: CCEQ is a potent alkylating agent (lachrymator/skin irritant). Handle in a fume hood.

  • Solvents: Anhydrous Acetonitrile (

    
    ) or DMF is required to prevent hydrolysis of the chloromethyl group.
    
  • Storage: Keep CCEQ at -20°C, protected from light and moisture.

Protocol A: Synthesis of the CCEQ Scaffold

Note: If CCEQ is not purchased commercially, it is synthesized from 4-ethoxyacetanilide via Vilsmeier-Haack cyclization.

Step-by-Step Synthesis:

  • Vilsmeier-Haack Formylation:

    • Reagents: 4-Ethoxyacetanilide (1.0 eq),

      
       (7.0 eq), DMF (3.0 eq).
      
    • Procedure: Add

      
       dropwise to DMF at 0°C. Stir 30 min. Add acetanilide.[1][2][3] Heat to 85°C for 4–6 h. Pour into ice water.
      
    • Product: 2-Chloro-3-formyl-6-ethoxyquinoline.

  • Reduction:

    • Reagents: Aldehyde (from step 1),

      
       (0.5 eq), Methanol.
      
    • Procedure: Stir at RT for 2 h. Quench with water.[2] Extract with DCM.

    • Product: 2-Chloro-3-(hydroxymethyl)-6-ethoxyquinoline.

  • Chlorination (Activation):

    • Reagents: Alcohol (from step 2),

      
       (2.0 eq), DCM (dry).
      
    • Procedure: Reflux for 2 h. Evaporate solvent.

    • Result: 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) .

Protocol B: Functionalization for Probe Construction

This protocol describes the


 displacement of the chloromethyl chloride by a nucleophilic receptor (e.g., Di-(2-picolyl)amine for 

sensing or a thiol for bioconjugation).

Materials:

  • Substrate: CCEQ (1.0 eq)

  • Nucleophile: Secondary amine or Thiol (1.1 eq)

  • Base:

    
     (anhydrous, 2.0 eq) or 
    
    
    
    (for faster kinetics)
  • Catalyst:

    
     (0.1 eq, optional Finkelstein activation)
    
  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve CCEQ (1 mmol, 256 mg) in 10 mL anhydrous

    
    .
    
  • Activation: Add

    
     (2 mmol, 276 mg) and catalytic 
    
    
    
    (0.1 mmol, 16 mg). Stir for 10 min under
    
    
    .
  • Nucleophilic Attack: Add the Nucleophile (e.g., Di-(2-picolyl)amine, 1.1 mmol) dropwise.

  • Reaction:

    • For Amines: Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • For Thiols: Stir at Room Temperature for 1–2 hours (highly reactive).

  • Work-up: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Redissolve residue in

    
    . Wash with brine. Dry over 
    
    
    
    . Purify via Silica Gel Column Chromatography (Gradient: 0%
    
    
    5% MeOH in DCM).

Data Output Table: Typical Yields & Conditions

Reaction TypeNucleophileConditionsTypical YieldApplication
N-Alkylation Di-(2-picolyl)amineMeCN, Reflux, 6h75–85%

/

Sensor
N-Alkylation Piperazine derivativeDMF, 60°C, 4h80–90%Lysosome targeting
S-Alkylation Cysteine / GSHPBS/DMSO (1:1), RT>95% (In situ)Biothiol Detection
O-Alkylation Phenol derivativeAcetone, Reflux, 12h60–70%ROS / pH Probe

Characterization & Validation

Structural Confirmation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the disappearance of the

      
       singlet at 
      
      
      
      ppm.
    • Appearance of new

      
       signal (typically 
      
      
      
      ppm).
    • Aromatic protons of the quinoline ring:

      
       ppm.
      
    • Ethoxy group: Quartet at

      
       ppm, Triplet at 
      
      
      
      ppm.
Optical Properties (Standard Protocol)
  • Stock Solution: Prepare 10 mM probe in DMSO.

  • Working Solution: Dilute to 10

    
    M in PBS buffer (pH 7.4) containing 1% DMSO.
    
  • Spectra:

    • Record UV-Vis Absorbance (250–500 nm).

    • Record Fluorescence Emission (

      
       nm).
      
  • Titration: Add analyte (0

    
     50 
    
    
    
    M). Plot Fluorescence Intensity (
    
    
    ) vs. Concentration.

Synthesis_Workflow Start Start: 4-Ethoxyacetanilide Step1 Vilsmeier-Haack (POCl3, DMF, 85°C) Start->Step1 Inter1 2-Chloro-3-formyl-6-ethoxyquinoline Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Alcohol Intermediate Step2->Inter2 Step3 Chlorination (SOCl2, DCM) Inter2->Step3 CCEQ CCEQ Scaffold (2-Chloro-3-chloromethyl-6-ethoxyquinoline) Step3->CCEQ Step4 Functionalization (Nucleophile, K2CO3, MeCN) CCEQ->Step4 FinalProbe Final Fluorescent Probe Step4->FinalProbe

Figure 2: Complete synthetic pathway from precursor to functional probe.

Troubleshooting & Expert Tips

  • Instability of Chloromethyl Group: The 3-chloromethyl group can hydrolyze to the alcohol if exposed to moisture/silica for too long. Tip: Perform column chromatography quickly or use neutral alumina instead of silica gel if the product is acid-sensitive.

  • Fluorescence Quenching: If the synthesized probe is non-fluorescent even after analyte binding, the 2-chloro group might be promoting excessive Intersystem Crossing (heavy atom effect). Solution: Substitute the 2-Cl with a methoxy group (

    
    ) or an amine (
    
    
    
    ) via high-temperature
    
    
    after the probe assembly.
  • Solubility: 6-ethoxyquinoline is lipophilic. If the probe precipitates in aqueous buffer, add surfactants (e.g., 0.1% Tween-20) or use a co-solvent (EtOH/DMSO).

References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 . (Foundational Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines).

  • Muscia, G. C., et al. "Synthesis of 2-chloro-3-formylquinolines: Vilsmeier-Haack reagent."[1][2] Tetrahedron Letters, 2006 . (Optimization of the scaffold synthesis).

  • Wang, J., et al. "Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes." Molecules, 2023 . (Mechanisms for thiol sensing using electrophilic probes).

  • Zhou, Y., et al. "Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging." Journal of Pharmaceutical Analysis, 2019 . (Strategies for using reactive handles like chloromethyl groups).

  • ChemicalBook. "2-CHLORO-3-(CHLOROMETHYL)QUINOLINE Product Properties." (Physical properties and CAS verification).

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Dimerization of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

[2]

Executive Summary: The Dimerization Threat

For researchers working with 2-Chloro-3-chloromethyl-6-ethoxyquinoline (referred to hereafter as CCEQ ), "dimerization" typically refers to two distinct degradation pathways that render the material useless for nucleophilic substitution reactions:

  • Type A: The Ether Dimer (Hydrolytic Coupling)

    • Mechanism: Trace moisture hydrolyzes the chloromethyl group (

      
      ) to an alcohol (
      
      
      ).[2] This alcohol then acts as a nucleophile, attacking the remaining CCEQ to form a symmetrical ether bis-quinoline.[2]
    • Trigger: Moisture, protic solvents (MeOH, EtOH), and mild bases.[2]

  • Type B: The Quaternary Salt (Self-Alkylation) [2]

    • Mechanism: The quinoline nitrogen, though deactivated by the 2-Chloro substituent, retains sufficient nucleophilicity to attack the chloromethyl group of a neighboring molecule in concentrated solutions or solid state, forming an insoluble bis-quinolinium salt.[2]

    • Trigger: Heat, high concentration, long-term storage at room temperature.[2]

Mechanistic Pathways (Visualization)

The following diagram illustrates the kinetic competition between stability and dimerization.

DimerizationPathwaysCCEQ2-Chloro-3-chloromethyl-6-ethoxyquinoline (Monomer)AlcoholIntermediate Alcohol(-CH2OH)CCEQ->AlcoholHydrolysis (Slow)QuatSaltType B: Quaternary Salt(Bis-quinolinium)CCEQ->QuatSaltIntermolecularN-AlkylationMoistureTrace H2O / BaseMoisture->AlcoholHeatHeat / High Conc.Heat->QuatSaltEtherDimerType A: Ether Dimer(R-CH2-O-CH2-R)Alcohol->EtherDimer+ Monomer (Fast)

Figure 1: Degradation pathways of CCEQ.[2] Red paths indicate irreversible dimerization events.[2]

Storage & Handling Protocols

To prevent dimerization, you must control Solvation , Temperature , and Atmosphere .[2]

A. Solvent Compatibility Matrix

CCEQ is highly sensitive to nucleophilic solvents.[2] Use this matrix to select the correct carrier.

Solvent ClassSuitabilityRisk LevelTechnical Notes
Alcohols (MeOH, EtOH, IPA)FORBIDDEN HighRapid solvolysis leads to alkyl ether formation (e.g., methyl ether derivative).[2]
Chlorinated (DCM, CHCl

)
Excellent LowBest for short-term handling.[2] Acidic nature of CHCl

stabilizes the base.[2]
Ethers (THF, Dioxane)Moderate MediumTHF can contain peroxides; moisture in hygroscopic ethers promotes Type A dimerization.[2] Use anhydrous/BHT-free.
Aprotic Polar (DMF, DMSO)Caution HighHigh dielectric constant promotes Type B (Self-Alkylation) by stabilizing the transition state.[2] Use only if reacting immediately.
Hydrocarbons (Hexane, Toluene)Good LowPoor solubility may be an issue, but chemically inert.[2]
B. The "Golden Rules" of Storage
  • Temperature: Store at -20°C . At room temperature, the solid-state lattice allows slow diffusion and self-alkylation over weeks.[2]

  • Atmosphere: Store under Argon or Nitrogen .[2] Oxygen is less of a threat than moisture, but air always carries humidity.[2]

  • Physical State: Do not store as a solution. If you must store a solution, use anhydrous Dichloromethane (DCM) at -20°C.[2]

Experimental Troubleshooting (Q&A)

Scenario 1: Reaction Setup

Q: I am reacting CCEQ with an amine. The solution turned cloudy immediately upon mixing. Did it dimerize?

  • Diagnosis: Likely Type B Dimerization (Quaternization) or rapid precipitation of the amine hydrochloride salt.[2]

  • Root Cause: If you dissolved CCEQ in a polar aprotic solvent (like DMF) and let it sit before adding the amine, it may have self-alkylated.[2]

  • Solution:

    • Dissolve the CCEQ in a non-polar solvent (DCM or Toluene).[2]

    • Add the amine immediately.[2]

    • Keep the concentration of CCEQ below 0.1 M to favor intermolecular reaction over intermolecular dimerization.[2]

Scenario 2: Impurity Profiling

Q: My LC-MS shows a peak at [2M - HCl] or [2M - 2HCl]. What is this?

  • Analysis:

    • [2M - 2HCl] (Mass ~440-450): This is the Ether Dimer .[2] You likely had water in your solvent or workup.[2]

    • [2M] (Mass ~512): This is the Quaternary Salt .[2]

  • Fix: Dry your solvents over molecular sieves (3Å or 4Å).[2] Ensure your base (e.g.,

    
    ) is anhydrous.[2]
    
Scenario 3: Workup Degradation

Q: The reaction worked, but the product degraded during rotary evaporation. Why?

  • Mechanism: Concentration of the reaction mixture increases the rate of bimolecular reactions (2nd order kinetics).[2] Heating the bath >40°C accelerates self-reaction of unreacted starting material.[2]

  • Protocol:

    • Quench unreacted CCEQ before concentration (e.g., add a scavenger like morpholine if it doesn't interfere).[2]

    • Keep water bath temperature < 35°C .[2]

    • Do not distill to dryness if unreacted CCEQ is present; purify immediately.[2]

Synthesis Workflow for Prevention

Use this decision tree to plan your experiment.

WorkflowStartStart: CCEQ SolidSolventSelect Solvent:DCM or TolueneStart->SolventAddReagentAdd Nucleophile(Amine/Thiol)Solvent->AddReagentImmediateWaitWait/Hold TimeSolvent->WaitDelay > 1 hrDimerDIMER FORMED(Discard)Wait->DimerSelf-Alkylation Risk

Figure 2: Operational workflow to minimize dimerization risk.

References

  • BenchChem. Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde and related analogs. (General reactivity of 2-chloro-3-substituted quinolines).[2]

  • National Institutes of Health (PubChem). 2-Chloro-3-(chloromethyl)quinoline Compound Summary.[2] (Physical properties and safety data). [2]

  • ChemicalBook. Safety Data Sheet: 2-Chloro-3-(chloromethyl)quinoline.[2] (Handling and storage classifications).

  • Musiol, R. et al. Quinoline derivatives: Structure-activity relationships.[2] (Discussion on reactivity of quinoline nitrogen and side chains). Journal of Medicinal Chemistry. Note: General reference for quinoline reactivity patterns.

Technical Support Center: High-Purity Synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Reference: #SC-QZN-004 Subject: Scale-up protocols, safety controls, and troubleshooting for 2-Chloro-3-chloromethyl-6-ethoxyquinoline. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline is a multi-stage process centered on the Meth-Cohn Vilsmeier-Haack cyclization . While the chemistry is established, scaling this reaction presents distinct thermodynamic and rheological challenges. The 6-ethoxy substituent acts as a strong Electron Donating Group (EDG), significantly accelerating the cyclization rate and increasing the exothermic profile compared to unsubstituted quinolines.

This guide breaks down the workflow into three critical modules, addressing the specific "pain points" of scaling from gram to kilogram quantities.

Module 1: The Vilsmeier-Haack Cyclization (Ring Construction)

Objective: Synthesis of intermediate 2-Chloro-6-ethoxy-3-formylquinoline . Core Challenge: Thermal runaway and "Vilsmeier Salt" solidification.

The Process Logic

The reaction utilizes


 and DMF to generate a chloroiminium species (Vilsmeier reagent), which attacks the acetanilide derivative.[1][2][3][4][5][6][7]
  • Critical Insight: The 6-ethoxy group activates the aromatic ring. On scale, this lowers the activation energy, making the cyclization highly exothermic.

Step-by-Step Protocol (Scale-Adapted)
ParameterSpecificationRationale
Reagent Stoichiometry Acetanilide (1.0 eq) :

(7.0 eq) : DMF (2.5 eq)
Excess

acts as solvent/heat sink.
Temperature (Addition) 0°C to 5°CPrevents premature cyclization and tar formation.
Temperature (Ramp) 0.5°C/min to 75°CSlow ramp prevents "thermal shock" and runaway.
Quenching Pour onto crushed ice (w/ vigorous stirring)Hydrolysis of the iminium salt is highly exothermic.
Troubleshooting Guide (FAQ)

Q: The reaction mixture turned into a solid "brick" inside the reactor. Why? A: This is the "Vilsmeier Solidification" phenomenon. The intermediate iminium salt precipitates if the solvent volume is too low or if stirring is inefficient.

  • Fix: Increase

    
     volume by 20% or add a co-solvent like chlorobenzene (inert, high boiling point) to maintain slurry fluidity.
    

Q: I see a massive exotherm upon quenching. How do I control this? A: The hydrolysis of excess


 generates phosphoric acid and HCl gas.
  • Protocol: Do not pour water into the reactor. Cannulate the reaction mixture into a stirred vessel of ice/water. Maintain quench temp <15°C to prevent hydrolysis of the 2-chloro substituent to a 2-hydroxy (quinolone) impurity.

Module 2: Functional Group Transformation (Formyl Chloromethyl)

Objective: Conversion of the aldehyde to the chloromethyl target. Core Challenge: Avoiding the "dimer" impurity and over-reduction.

Strategy: Direct reduction-chlorination is risky. We employ a Two-Step Isolation Strategy for purity.

  • Reduction: Aldehyde

    
     Alcohol (using 
    
    
    
    ).
  • Chlorination: Alcohol

    
     Alkyl Chloride (using 
    
    
    
    ).
Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: 4-Ethoxyaniline Acylation Step 1: Acylation (Ac2O / AcOH) Start->Acylation Vilsmeier Step 2: Vilsmeier-Haack (POCl3 / DMF, 75°C) CRITICAL: Exotherm Control Acylation->Vilsmeier Aldehyde Intermediate 1: 2-Chloro-6-ethoxy-3-formylquinoline Vilsmeier->Aldehyde Hydrolysis (Ice) Reduction Step 3: Reduction (NaBH4 / MeOH, 0°C) Aldehyde->Reduction Alcohol Intermediate 2: (2-Chloro-6-ethoxyquinolin-3-yl)methanol Reduction->Alcohol Chlorination Step 4: Chlorination (SOCl2 / DCM) Alcohol->Chlorination Target TARGET: 2-Chloro-3-chloromethyl-6-ethoxyquinoline Chlorination->Target

Caption: Step-wise synthetic workflow emphasizing the critical Vilsmeier exotherm control point and the two-stage functional group transformation.

Troubleshooting Guide (FAQ)

Q: I am detecting a "Dimer" impurity by LC-MS (Mass = 2x Target - HCl). A: This is the ether linkage formed by the reaction of the product (alkyl chloride) with the unreacted alcohol intermediate.

  • Root Cause: Insufficient

    
     or presence of moisture.
    
  • Resolution: Ensure the alcohol is completely dry before Step 4. Use 1.5 eq of

    
    . Add a catalytic amount of DMF to Step 4 to accelerate the formation of the chlorosulfite intermediate, pushing the reaction to completion before the ether can form.
    

Q: The 2-chloro group is hydrolyzing during the reduction step. A: The 2-position is susceptible to nucleophilic attack by methoxide (generated from


 + MeOH).
  • Fix: Maintain the temperature strictly at 0°C. Add

    
     (Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, making the reduction faster and more selective, minimizing the residence time required and protecting the 2-chloro position.
    

Module 3: Impurity Profiling & Logic Tree

Objective: Rapid identification of process failures.

Diagnostic Logic Tree (Graphviz)

Troubleshooting Issue Observation: Low Purity / Yield Check1 Is the impurity Mass M+16? Issue->Check1 Res1 Oxidation of Ethoxy or N-Oxide formation Check1->Res1 Yes Check2 Is the impurity Mass M-18 (Hydroxyl)? Check1->Check2 No Res2 Hydrolysis of 2-Cl (Quench too hot/slow) Check2->Res2 Yes Check3 Is the impurity High MW Dimer? Check2->Check3 No Res3 Incomplete Chlorination (Alcohol reacting with Product) Check3->Res3 Yes

Caption: Diagnostic logic for identifying common impurities based on Mass Spectrometry shifts.

Safety & Compliance (E-E-A-T)

Critical Hazards
  • Vilsmeier Reagent: Potent skin sensitizer and corrosive. Reacts violently with water.

  • POCl3: Releases HCl and Phosphoric acid upon contact with moisture. Fatal if inhaled.

  • SOCl2: Releases

    
     and HCl gas. Scrubbing system required. 
    
Engineering Controls
  • Scrubbers: All reactor vents must be routed to a caustic scrubber (NaOH) to neutralize HCl and

    
     emissions.
    
  • Burst Disks: Reactors for the Vilsmeier step must be equipped with burst disks rated for 150% of operating pressure due to potential gas evolution runaway.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.

  • Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Heterocycles, 35(1), 539-557.
  • Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-formylquinolines. Journal of Organic Chemistry, 61(26), 9562.

  • Process Safety in Vilsmeier Reactions:Organic Process Research & Development (OPRD) guidelines on thermal hazards of

    
    /DMF mixtures. 
    

Sources

Validation & Comparative

Technical Comparison Guide: 2-Chloro-3-chloromethyl-6-ethoxyquinoline vs. Alternative Quinoline Scaffolds

[1][2]

Part 1: Executive Summary

In the landscape of heterocycle functionalization, 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CAS 948290-90-2) represents a "dual-electrophile" scaffold that offers distinct advantages over traditional quinoline building blocks.[1][2] Unlike the widely used 2-chloro-3-formylquinoline (which favors reductive aminations) or 2-chloro-3-methylquinoline (which requires radical activation), the 3-chloromethyl variant provides an immediate, highly reactive alkylating handle.[2]

This guide analyzes the mechanistic superiority of this building block in designing PI3K/mTOR inhibitors , antimalarials , and tricyclic fused systems , supported by comparative reactivity profiles and experimental protocols.[1][2]

Part 2: Chemical Profile & Structural Logic[1]

The Molecule at a Glance[1][2][3]
FeatureSpecification
IUPAC Name 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline
CAS Number 948290-90-2
Molecular Formula C₁₂H₁₁Cl₂NO
Molecular Weight 256.13 g/mol
Key Pharmacophore 6-Ethoxy group: Provides H-bond acceptance and lipophilic bulk for hydrophobic pockets (e.g., ATP binding sites).[1][2]
Reactivity Handles C2-Cl:

susceptible (displaceable by amines/thiols).C3-CH₂Cl:

susceptible (benzylic-like alkylation).[1][2]
Comparative Reactivity Analysis

The strategic value of this compound lies in its orthogonal reactivity .[2] The table below contrasts it with standard alternatives.

Building Block VariantC3-Position ReactivityPrimary ApplicationLimitation
3-Chloromethyl (Target) High (

Alkylation)
Direct formation of C-N, C-O, C-S bonds without reducing agents.[1][2]Moisture sensitive; requires anhydrous storage.[1][2]
3-Formyl (-CHO) Moderate (Condensation)Reductive amination to amines; Knoevenagel condensation.[2]Requires reducing agents (NaBH₄) or harsh acid/base catalysts.[1][2]
3-Methyl (-CH₃) Low (Inert)Radical halogenation precursor; steric blocker.[2]Requires harsh activation (NBS/AIBN) to functionalize.
3-Carboxylic Acid (-COOH) Moderate (Coupling)Amide coupling.[1][2]Poor solubility; requires activation (EDC/HATU).[1][2]

Part 3: Mechanistic Advantages & Applications[1]

The "Dual-Electrophile" Advantage

The 2-chloro-3-chloromethyl scaffold allows for controlled sequential functionalization .[1][2]

  • Path A (Kinetic Control): The C3-chloromethyl group is a highly reactive benzylic-like halide.[2] It reacts rapidly with nucleophiles (amines, thiols) at room temperature.[1][2]

  • Path B (Thermodynamic Control): The C2-chloro group is deactivated by the adjacent nitrogen lone pair but activated by the ring system.[1][2] It typically requires elevated temperatures (>80°C) or catalysis (Pd-Buchwald) to displace.[1][2]

Drug Discovery Implication: This allows chemists to install a solubilizing tail or pharmacophore at C3 first under mild conditions, preserving the C2-Cl for a subsequent critical coupling to a core scaffold.[1][2]

Influence of the 6-Ethoxy Group[2]
  • Electronic Effect: The 6-ethoxy group is an Electron Donating Group (EDG).[2] While EDGs typically deactivate nucleophilic aromatic substitution (

    
    ) at the C2 position compared to a nitro group, the 6-position is electronically conjugated to the nitrogen.[1][2] This modulation prevents "over-reactivity" (hydrolysis) of the C2-Cl while maintaining sufficient activity for amine displacement.[1][2]
    
  • Binding Affinity: In kinase inhibitors (e.g., EGFR, PI3K), the 6-alkoxy substituent often occupies the solvent-exposed region or a specific hydrophobic pocket, improving potency by 10-100x compared to the unsubstituted analog.[1][2]

Part 4: Synthesis & Scalability (Expert Protocol)

While often purchased, the in-situ preparation ensures maximum purity of the reactive chloromethyl group.[1][2] The synthesis follows a validated Vilsmeier-Haack route followed by reduction-chlorination.[1][2]

Synthesis Pathway Visualization[1][2]

SynthesisStart4-EthoxyacetanilideInter12-Chloro-3-formyl-6-ethoxyquinolineStart->Inter1Vilsmeier-Haack(POCl3, DMF, 80°C)Inter22-Chloro-3-hydroxymethyl-6-ethoxyquinolineInter1->Inter2Reduction(NaBH4, MeOH)Final2-Chloro-3-chloromethyl-6-ethoxyquinolineInter2->FinalChlorination(SOCl2, DCM)

Figure 1: Step-wise synthesis from commercially available precursors.

Detailed Experimental Protocol

Based on validated methodologies for quinoline functionalization [1][4].

Step 1: Vilsmeier-Haack Cyclization

  • Reagents: 4-Ethoxyacetanilide (1.0 eq), POCl₃ (7.0 eq), DMF (3.0 eq).

  • Procedure: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min. Add acetanilide.[1][2][3][4] Heat to 85°C for 4-6 hours.

  • Workup: Pour into crushed ice. Neutralize with NaHCO₃.[2] Filter the yellow precipitate (2-chloro-3-formyl-6-ethoxyquinoline).[2]

  • Typical Yield: 75-85%.

Step 2: Reduction to Alcohol

  • Reagents: Aldehyde intermediate (1.0 eq), NaBH₄ (0.5 eq), Methanol.

  • Procedure: Suspend aldehyde in MeOH. Add NaBH₄ portion-wise at 0°C. Stir at RT for 1 hour.

  • Workup: Quench with water. Extract with EtOAc.[2]

  • Typical Yield: 90-95%.

Step 3: Chlorination (The Critical Step) [2]

  • Reagents: Alcohol intermediate (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM (anhydrous).

  • Procedure: Dissolve alcohol in DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours.

  • Purification: Evaporate solvent/excess SOCl₂ under vacuum. Recrystallize from hexane/EtOAc.

  • Validation: Product should be a white/off-white solid. Store under inert gas.

Part 5: Functionalization Decision Tree

This diagram guides the chemist on when to use the Chloromethyl scaffold versus the Formyl scaffold.

DecisionTreeStartTarget Molecule Needs:Q1Linker Type at C3?Start->Q1Choice1Amine Linker (-CH2-NH-)Q1->Choice1Choice2Ether/Thioether (-CH2-O/S-)Q1->Choice2Choice3Carbon Chain (-CH=CH-)Q1->Choice3Result1Use 3-Formyl(Reductive Amination)Choice1->Result1PreferredResult2Use 3-Chloromethyl(SN2 Substitution)Choice1->Result2Possible (Risk of poly-alkylation)Choice2->Result2OptimalResult3Use 3-Formyl(Wittig/Knoevenagel)Choice3->Result3Optimal

Figure 2: Strategic selection guide for C3-functionalization.

Part 6: References

  • Meth-Cohn, O., & Narine, B. (1978).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2] Tetrahedron Letters, 19(23), 2045-2048.[1][2] Link[1][2]

  • Tekale, A. S., et al. (2015).[2] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[1][2][3] International Journal of Chemical Studies, 2(6), 42-45.[1][2][3] Link

  • Kumar, S., et al. (2011).[2][5] Synthesis and biological evaluation of some new 2-chloro-3-((4-phenylpiperazin-1-yl)methyl)quinoline derivatives as antidepressant agents. Acta Poloniae Pharmaceutica, 68(5), 691-698.[1][2] (Demonstrates reduction-chlorination protocol).

  • Muscia, G. C., et al. (2011).[2] Ultrasound-assisted synthesis of 2-chloro-3-formylquinolines. Ultrasonics Sonochemistry, 18(1), 233-238.[1][2] Link[1][2]

  • Ishihara, Y. (2024).[1][2][6] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk. (Context on pharmacophore properties).

A Researcher's Guide to the Biological Activity Screening of 2-Chloro-3-chloromethyl-6-ethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4][5] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated significant therapeutic potential.[5][6] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of kinase signaling pathways.[6][7][8][9][10] This guide provides a comprehensive framework for the systematic biological activity screening of a novel series of compounds: 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives.

The strategic placement of a chloro group at the 2-position, a chloromethyl group at the 3-position, and an ethoxy group at the 6-position of the quinoline nucleus suggests the potential for a unique pharmacological profile. Halogen substituents are known to influence the lipophilicity and electronic properties of molecules, potentially enhancing their ability to cross cell membranes and interact with biological targets.[1] The chloromethyl group, a reactive electrophile, could engage in covalent interactions with nucleophilic residues in enzymes or proteins, leading to irreversible inhibition. The ethoxy group may further modulate the pharmacokinetic properties of the derivatives.

This guide will detail a multi-faceted screening approach to elucidate the anticancer, antibacterial, and antifungal activities of these novel derivatives. We will provide detailed experimental protocols, propose suitable benchmark compounds for comparison, and present a framework for data analysis and interpretation. The methodologies described herein are grounded in established, robust assays to ensure the generation of reliable and reproducible data for drug discovery and development professionals.

Anticancer Activity Screening

A significant body of research has highlighted the anticancer properties of quinoline derivatives.[2][3][7][8][10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of protein kinases.[7][10] Therefore, a primary focus of our screening cascade will be to evaluate the cytotoxic and mechanistic properties of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives in relevant cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare stock solutions of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives and benchmark compounds (e.g., Doxorubicin, a known anticancer drug) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][16]

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Benchmark Compounds for Anticancer Screening
  • Positive Control: Doxorubicin (a well-characterized topoisomerase II inhibitor).

  • Negative Control: Vehicle (DMSO).

  • Comparison Quinoline: A structurally related quinoline derivative with known anticancer activity, if available from the literature.

Data Presentation: Hypothetical Anticancer Activity
CompoundCell LineIC50 (µM) after 48h
Derivative 1MCF-7Experimental Value
Derivative 1A549Experimental Value
Derivative 1HCT116Experimental Value
Derivative 2MCF-7Experimental Value
Derivative 2A549Experimental Value
Derivative 2HCT116Experimental Value
DoxorubicinMCF-7Experimental Value
DoxorubicinA549Experimental Value
DoxorubicinHCT116Experimental Value
Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening

Quinoline derivatives have a long history as antimicrobial agents.[1][4][5] Their mode of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[17] Given the rising threat of antimicrobial resistance, the discovery of new antibacterial compounds is of paramount importance.

Experimental Protocol: Antibacterial Activity by Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of test compounds.[18][19][20][21] The principle involves the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates the antibacterial activity of the compound.[18][22]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Spread the standardized bacterial inoculum evenly over the entire surface of the MHA plates using a sterile cotton swab.

  • Well Preparation and Compound Application:

    • Aseptically create wells (6-8 mm in diameter) in the seeded agar plates using a sterile cork borer.[18][21]

    • Prepare different concentrations of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives and benchmark compounds in a suitable solvent.

    • Add a fixed volume (e.g., 50-100 µL) of each compound solution into the respective wells.[18][21]

  • Incubation and Data Measurement:

    • Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours.[20]

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Proposed Benchmark Compounds for Antibacterial Screening
  • Positive Controls: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic) and Ampicillin.[1]

  • Negative Control: Vehicle (solvent used to dissolve the compounds).

Data Presentation: Hypothetical Antibacterial Activity
CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative 150Experimental ValueExperimental Value
Derivative 1100Experimental ValueExperimental Value
Derivative 250Experimental ValueExperimental Value
Derivative 2100Experimental ValueExperimental Value
Ciprofloxacin10Experimental ValueExperimental Value
Ampicillin10Experimental ValueExperimental Value
Workflow for Antibacterial Screening

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum prepare_plates Prepare MHA Plates start->prepare_plates seed_plates Seed Plates with Bacteria prepare_inoculum->seed_plates prepare_plates->seed_plates create_wells Create Wells in Agar seed_plates->create_wells add_compounds Add Test Compounds to Wells create_wells->add_compounds incubate_24h Incubate for 24h add_compounds->incubate_24h measure_zones Measure Zones of Inhibition incubate_24h->measure_zones compare_activity Compare Activity to Controls measure_zones->compare_activity end End compare_activity->end

Caption: Workflow for antibacterial activity screening using the agar well diffusion method.

Antifungal Activity Screening

Fungal infections represent a significant global health challenge, and the emergence of drug-resistant strains necessitates the development of new antifungal agents.[23] Quinoline derivatives have also demonstrated promising antifungal properties, making this an important area of investigation for our novel compounds.[23][24][25][26]

Experimental Protocol: Antifungal Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[27][28][29][30] This method provides quantitative data on the antifungal activity of a compound. We will follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[28][31]

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture fungal strains (e.g., Candida albicans, a common yeast pathogen, and Aspergillus niger, a filamentous fungus) on appropriate agar plates.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute the suspension according to CLSI guidelines to achieve the final inoculum concentration.

  • Preparation of Microdilution Plates:

    • Prepare serial twofold dilutions of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives and benchmark compounds in RPMI-1640 medium in a 96-well microtiter plate.

    • The final concentration range should be broad enough to determine the MIC (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • The endpoint can be determined visually or by using a spectrophotometric plate reader.

Proposed Benchmark Compounds for Antifungal Screening
  • Positive Controls: Fluconazole (for Candida albicans) and Amphotericin B (a broad-spectrum antifungal).

  • Negative Control: Vehicle (solvent).

Data Presentation: Hypothetical Antifungal Activity
CompoundFungal StrainMIC (µg/mL)
Derivative 1Candida albicansExperimental Value
Derivative 1Aspergillus nigerExperimental Value
Derivative 2Candida albicansExperimental Value
Derivative 2Aspergillus nigerExperimental Value
FluconazoleCandida albicansExperimental Value
Amphotericin BAspergillus nigerExperimental Value
Workflow for Antifungal Screening

antifungal_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prepare_inoculum Prepare Fungal Inoculum start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of Compounds in Plate start->prepare_dilutions inoculate_plate Inoculate Plate with Fungal Suspension prepare_inoculum->inoculate_plate prepare_dilutions->inoculate_plate incubate_48h Incubate for 48h inoculate_plate->incubate_48h read_mic Determine Minimum Inhibitory Concentration (MIC) incubate_48h->read_mic compare_mic Compare MIC Values to Controls read_mic->compare_mic end End compare_mic->end

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the initial biological activity screening of 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives. By employing these standardized assays, researchers can efficiently evaluate the anticancer, antibacterial, and antifungal potential of these novel compounds. The data generated from this screening cascade will be instrumental in identifying lead compounds for further optimization and mechanistic studies.

Positive "hits" from these primary screens should be subjected to more in-depth secondary assays to elucidate their mechanisms of action, determine their selectivity, and assess their potential for in vivo efficacy. For promising anticancer candidates, this could involve cell cycle analysis, apoptosis assays, and specific enzyme inhibition studies. For antimicrobial and antifungal leads, time-kill kinetic studies and resistance development assays would be valuable next steps. Ultimately, this structured approach will facilitate the translation of basic chemical synthesis into tangible therapeutic opportunities.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Wang, W., Xia, S., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry. (URL: )
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020).
  • Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. (URL: )
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). (URL: )
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. (URL: )
  • Sharma, S., Singh, S., & Yadav, D. (2023).
  • Sharma, S., Singh, S., & Yadav, D. (2023).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. (URL: )
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. (URL: )
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. (URL: )
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. (URL: )
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Amrithanjali G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. (URL: )
  • MTT assay protocol. Abcam. (URL: )
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. (URL: )
  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI. (URL: )
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • A Practical Guide to Antifungal Susceptibility Testing. (URL: )
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (URL: )
  • Antifungal Susceptibility Testing, Therapy, and Prevention. (2016). Basicmedical Key. (URL: )
  • Sharma, S., & Singh, S. (2022). Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. Bentham Science Publishers. (URL: )
  • Cell Viability Assays. (2013). NCBI Bookshelf. (URL: )
  • MTT Cytotoxicity Study. NAMSA. (URL: )
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. (URL: )
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. (URL: )
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. (URL: )
  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. (URL: )
  • Screening for Anticancer Activity: Trypan Blue Exclusion Assay.
  • Current status of antifungal susceptibility testing methods. AVESİS. (URL: )
  • Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. Public Health Ontario. (URL: )
  • A comprehensive review on preliminary screening models for the evalu
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE. (URL: [Link])

  • Application Notes and Protocols for In Vitro Screening of Enciprazine's Anticancer Activity. Benchchem. (URL: )
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. (URL: [Link])

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Bentham Science Publisher. (URL: )
  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2025).

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline nucleus holds a privileged position, forming the core of numerous therapeutic agents. This guide provides an in-depth, objective comparison of a benchmarked synthetic route to 2-Chloro-3-chloromethyl-6-ethoxyquinoline against established alternative methodologies. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems, grounded in authoritative literature.

Introduction: The Significance of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

2-Chloro-3-chloromethyl-6-ethoxyquinoline is a versatile intermediate in medicinal chemistry. The chloro-substituents at the 2- and 3-positions provide reactive handles for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery programs. The 6-ethoxy group can modulate the pharmacokinetic properties of the final compounds. This guide will focus on a robust, multi-step synthesis commencing with the Vilsmeier-Haack reaction, and will benchmark this approach against the classical Skraup, Combes, and Pfitzinger syntheses for preparing related quinoline cores.

Benchmarked Synthesis: A Three-Step Approach to 2-Chloro-3-chloromethyl-6-ethoxyquinoline

The benchmarked synthesis is a logical and efficient three-step process that begins with the readily available p-phenetidine. This route offers high regioselectivity and proceeds under relatively controlled conditions.

Experimental Workflow: Benchmarked Synthesis

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Reduction & Chlorination p_phenetidine p-Phenetidine p_ethoxyacetanilide p-Ethoxyacetanilide p_phenetidine->p_ethoxyacetanilide Acetic Acid, 80-90°C acetic_anhydride Acetic Anhydride acetic_anhydride->p_ethoxyacetanilide p_ethoxyacetanilide_2 p-Ethoxyacetanilide formylquinoline 2-Chloro-3-formyl-6-ethoxyquinoline p_ethoxyacetanilide_2->formylquinoline 0-5°C to 80-90°C vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->formylquinoline formylquinoline_2 2-Chloro-3-formyl-6-ethoxyquinoline hydroxymethylquinoline 2-Chloro-3-hydroxymethyl-6-ethoxyquinoline formylquinoline_2->hydroxymethylquinoline Methanol nabh4 NaBH₄ nabh4->hydroxymethylquinoline target_molecule 2-Chloro-3-chloromethyl-6-ethoxyquinoline hydroxymethylquinoline->target_molecule DCM socl2 SOCl₂ socl2->target_molecule

Caption: Workflow for the benchmarked synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline.

Step 1: Synthesis of p-Ethoxyacetanilide

The initial step involves the acylation of p-phenetidine to protect the amino group and to provide the necessary acetanilide precursor for the subsequent cyclization.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine p-phenetidine (1 eq.), acetic anhydride (1.1 eq.), and glacial acetic acid.

  • Heat the reaction mixture to 80-90°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford p-ethoxyacetanilide.

Causality: The acetylation of the aniline is crucial as the resulting acetanilide is the substrate for the Vilsmeier-Haack reaction. The acetyl group directs the cyclization to form the desired quinoline ring system.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-6-ethoxyquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[1][2][3][4][5]

Protocol:

  • In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (excess) to 0-5°C.

  • Add phosphorus oxychloride (POCl₃) (3-4 eq.) dropwise with stirring, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add p-ethoxyacetanilide (1 eq.) portion-wise to the cold Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 6-7.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 2-chloro-3-formyl-6-ethoxyquinoline.

Causality: The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile. The electron-donating ethoxy group on the acetanilide ring activates the aromatic system for electrophilic substitution and subsequent cyclization to the quinoline core. The use of POCl₃ also provides the chlorine atom at the 2-position.

Step 3: Reduction and Chlorination to 2-Chloro-3-chloromethyl-6-ethoxyquinoline

The final step involves a two-stage transformation of the formyl group to the chloromethyl group.

Protocol:

  • Reduction: Dissolve 2-chloro-3-formyl-6-ethoxyquinoline (1 eq.) in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.[6][7][8][9]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-chloro-3-hydroxymethyl-6-ethoxyquinoline.

  • Chlorination: Dissolve the crude alcohol in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (1.2 eq.) dropwise.[10][11]

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess SOCl₂.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 2-Chloro-3-chloromethyl-6-ethoxyquinoline.

Causality: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for the reduction of the formyl group without affecting the chloro substituents or the aromatic rings.[7][9] Thionyl chloride is a standard reagent for the conversion of alcohols to alkyl chlorides via a nucleophilic substitution reaction.[10][11]

Alternative Synthetic Methodologies

For a comprehensive evaluation, the benchmarked synthesis is compared against three classical methods for quinoline synthesis. For a fair comparison, the proposed starting materials are chosen to yield a 6-ethoxyquinoline derivative.

Skraup Synthesis

The Skraup synthesis is a venerable method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[12][13][14][15]

Proposed Reaction: p-Phenetidine is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to yield 6-ethoxyquinoline.

Protocol (General):

  • In a large, robust flask, cautiously mix p-phenetidine, glycerol, and a moderator such as ferrous sulfate.

  • Slowly add concentrated sulfuric acid with cooling.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Heat the mixture cautiously to initiate the highly exothermic reaction.

  • After the initial vigorous reaction subsides, continue heating for several hours.

  • Work-up involves steam distillation to remove unreacted nitrobenzene, followed by basification and extraction of the quinoline product.

Mechanism:

G glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, -2H₂O michael_adduct Michael Adduct acrolein->michael_adduct p_phenetidine p-Phenetidine p_phenetidine->michael_adduct Michael Addition dihydroquinoline 1,2-Dihydro-6-ethoxyquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration ethoxyquinoline 6-Ethoxyquinoline dihydroquinoline->ethoxyquinoline Oxidation oxidizing_agent Oxidizing Agent oxidizing_agent->ethoxyquinoline

Caption: Mechanism of the Skraup synthesis for 6-ethoxyquinoline.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[16][17][18][19]

Proposed Reaction: p-Phenetidine is reacted with acetylacetone to yield 6-ethoxy-2,4-dimethylquinoline.

Protocol (General):

  • Mix p-phenetidine and acetylacetone.

  • Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to induce condensation and cyclization.

  • Pour the reaction mixture onto ice, neutralize with a base, and extract the product.

Mechanism:

G p_phenetidine p-Phenetidine enamine Enamine Intermediate p_phenetidine->enamine Condensation acetylacetone Acetylacetone acetylacetone->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Acid-catalyzed Cyclization dimethylquinoline 6-Ethoxy-2,4-dimethylquinoline cyclized_intermediate->dimethylquinoline Dehydration

Caption: Mechanism of the Combes synthesis for 6-ethoxy-2,4-dimethylquinoline.

Pfitzinger Synthesis

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[20][21][22][23][24][25][26]

Proposed Reaction: 5-Ethoxyisatin is reacted with acetone in the presence of a base to yield 6-ethoxy-2-methylquinoline-4-carboxylic acid.

Protocol (General):

  • Dissolve 5-ethoxyisatin in an ethanolic solution of potassium hydroxide.

  • Add acetone and reflux the mixture for several hours.

  • Cool the reaction mixture, dilute with water, and remove any neutral impurities by extraction.

  • Acidify the aqueous layer with acetic acid to precipitate the product.

Mechanism:

G isatin 5-Ethoxyisatin isatinic_acid Isatinic Acid Intermediate isatin->isatinic_acid Base (KOH) enamine_intermediate Enamine Intermediate isatinic_acid->enamine_intermediate Condensation acetone Acetone acetone->enamine_intermediate carboxylic_acid 6-Ethoxy-2-methylquinoline-4-carboxylic acid enamine_intermediate->carboxylic_acid Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger synthesis for a 6-ethoxyquinoline derivative.

Comparative Analysis

The choice of a synthetic route is a multifactorial decision. The following table provides a comparative summary of the benchmarked synthesis and the alternative methods.

Method Starting Materials Typical Products Typical Yield Reaction Conditions Advantages Disadvantages
Benchmarked Synthesis (Vilsmeier-Haack) p-Phenetidine, Acetic Anhydride, POCl₃, DMF, NaBH₄, SOCl₂2-Chloro-3-chloromethyl-6-ethoxyquinolineGood to Excellent (60-80% for Vilsmeier step)[2]Moderate temperatures, multi-stepHigh regioselectivity, versatile product for further derivatization.Multi-step process, use of corrosive reagents (POCl₃, SOCl₂).
Skraup Synthesis p-Phenetidine, Glycerol, H₂SO₄, Oxidizing Agent6-EthoxyquinolineLow to Moderate (can be improved)[27]Harsh, highly exothermicOne-pot reaction, readily available starting materials.Often violent reaction, formation of tarry byproducts, low yields.[27]
Combes Synthesis p-Phenetidine, β-Diketone, Acid Catalyst2,4-Disubstituted 6-ethoxyquinolinesGood[27]Acidic, heatingGood yields for 2,4-disubstituted products, straightforward procedure.Limited to 2,4-disubstituted quinolines.
Pfitzinger Synthesis 5-Ethoxyisatin, Carbonyl Compound, Base6-Ethoxyquinoline-4-carboxylic acidsModerate to GoodBasic, refluxProvides quinoline-4-carboxylic acids, a valuable scaffold.Requires substituted isatin starting material, which may not be readily available.

Conclusion

This comparative guide demonstrates that while classical methods like the Skraup, Combes, and Pfitzinger syntheses are valuable for accessing the quinoline core, the benchmarked multi-step synthesis via the Vilsmeier-Haack reaction offers superior control and versatility for producing highly functionalized intermediates like 2-Chloro-3-chloromethyl-6-ethoxyquinoline. The Vilsmeier-Haack approach provides a strategically sound pathway for the regioselective introduction of key reactive groups, making it a preferred method for drug discovery and development programs that require a diverse array of quinoline-based compounds. The choice of synthesis will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. (2025). Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). Benchchem.
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].

  • Pfitzinger Quinoline Synthesis. (n.d.). Name Reaction. Retrieved February 14, 2026, from a website providing details on organic chemistry name reactions.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link].

  • Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 1-6.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 177-181.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). Benchchem.
  • Skraup reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].

  • Combes Quinoline Synthesis. (n.d.). Name Reaction. Retrieved February 14, 2026, from a website providing details on organic chemistry name reactions.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 14, 2026, from [Link].

  • Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method. (1940).
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies, 2(6), 42-45.
  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019).
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.
  • The Skraup Synthesis of Quinolines. (1953). Organic Reactions, 7, 80-99.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link].

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(10), 2013-2016.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.
  • Combes synthesis of quinolines. (n.d.). Organic Chemistry. Retrieved February 14, 2026, from a website detailing organic chemistry reactions.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Methane sulfonyl chloride-DMF/DMAc: An efficient Vilsmeier-Haack type reagent for the synthesis of 2-chloro-3-formyl/acetyl quinolines. (2024). Heterocyclic Letters, 14(1), 143-152.
  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link].

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(1), 1-28.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved February 14, 2026, from [Link].

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved February 14, 2026, from [Link].

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (2008). The Journal of Organic Chemistry, 73(1), 312-315.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. Retrieved February 14, 2026, from [Link].

Sources

In Vitro Efficacy of Novel 2-Chloro-3-chloromethyl-6-ethoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-chloro-3-substituted quinoline framework, in particular, serves as a versatile intermediate for the synthesis of a diverse library of compounds. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, while the substituent at the 3-position can be readily modified to explore structure-activity relationships (SAR). Furthermore, the 6-ethoxy group can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Comparative In Vitro Anticancer Evaluation

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase and receptor tyrosine kinases.[3] The following data, derived from studies on structurally related 2-chloro-3-substituted quinolines, provides a benchmark for the potential cytotoxic activity of novel derivatives of 2-chloro-3-chloromethyl-6-ethoxyquinoline.

Table 1: Comparative Anticancer Activity (IC50 Values in µM) of Structurally Related Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Chloro-3-(fused heterocycle)quinolines Compound 7b (fused 1-cyclohexen-4-yl)HepG-2 (Liver)15.8 ± 1.30[3][4]
HCT-116 (Colon)18.5 ± 1.94[3][4]
PC-3 (Prostate)28.2 ± 3.37[3][4]
MCF-7 (Breast)22.4 ± 2.11[3][4]
5-Fluorouracil (Standard Drug)HepG-2 (Liver)40.7 ± 2.46[3][4]
HCT-116 (Colon)48.2 ± 3.15[3][4]
PC-3 (Prostate)63.8 ± 2.69[3][4]
MCF-7 (Breast)55.1 ± 4.28[3][4]
2-Chloro-3-(4H-chromene)quinolines Compound 3aHepG-2 (Liver)> 100[3][4]
Compound 3bHepG-2 (Liver)45.3 ± 4.17[3][4]
6-Methoxy-2-arylquinolines (6-methoxy-2-phenylquinolin-4-yl) methanolEPG85-257P (Gastric)> 100[5]
EPG85-257RDB (Gastric, MDR)> 100[5]

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay protocols.

Causality Behind Experimental Choices: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and robust colorimetric method for assessing cell viability and proliferation.[4] Its selection is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of the cytotoxic effects of the test compounds. This assay is a crucial first step in the in vitro evaluation of potential anticancer agents, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.

Experimental Workflow: Anticancer Cytotoxicity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Counting & Viability Check A->B C Seeding in 96-well Plates B->C D Prepare Serial Dilutions of Test Compounds C->D E Treat Cells with Compounds D->E F Incubate for 24-72 hours E->F G Add MTT Reagent F->G H Incubate for 2-4 hours G->H I Add Solubilization Solution (e.g., DMSO) H->I J Measure Absorbance at 570 nm I->J K Calculate % Cell Viability J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Anticancer cytotoxicity screening workflow.

Detailed Protocol: MTT Assay for Anticancer Screening

1. Cell Seeding: a. Culture human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. b. Harvest cells using trypsin-EDTA, and perform a cell count and viability check using a hemocytometer and trypan blue exclusion. c. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). d. Incubate the plates for 48 to 72 hours.

3. MTT Assay and Absorbance Measurement: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. b. Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative In Vitro Antimicrobial Evaluation

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery. The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of bacterial and fungal strains, providing a comparative framework for newly synthesized compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Quinoline Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinolone Hydrazone Derivatives Compound 25Aspergillus fumigatus0.98[6]
Candida albicans0.49[6]
Streptococcus pneumoniae0.49[6]
Staphylococcus aureus1.95[6]
Escherichia coli0.49[6]
Compound 26Aspergillus fumigatus0.98[6]
Candida albicans0.98[6]
Streptococcus pneumoniae0.49[6]
Staphylococcus aureus0.98[6]
Escherichia coli0.49[6]
Quinolylidene-Rhodanine Conjugates Compound 30Mycobacterium tuberculosis H37Ra (active)1.9[6]
Mycobacterium tuberculosis H37Ra (dormant)2.3[6]
Compound 31Mycobacterium tuberculosis H37Ra (active)1.9[6]
Mycobacterium tuberculosis H37Ra (dormant)2.2[6]
Causality Behind Experimental Choices: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro antimicrobial activity of a compound. This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used, quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format, making it suitable for screening libraries of new chemical entities. The MIC value is a critical parameter for evaluating the potency of a potential antimicrobial drug and for guiding further development.

Experimental Workflow: Antimicrobial MIC Determination

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Interpretation A Prepare Bacterial/Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plates with Compounds & Microorganisms A->C B Prepare Serial Dilutions of Test Compounds in Broth B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Growth) D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Antimicrobial MIC determination workflow.

Detailed Protocol: Broth Microdilution for MIC Determination

1. Preparation of Inoculum: a. From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

3. Inoculation and Incubation: a. Add the standardized microbial inoculum to each well containing the diluted compounds. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. c. Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. b. A growth indicator dye, such as resazurin or INT, can be added to aid in the visualization of microbial growth.

Potential Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets.

Anticancer Mechanisms
  • Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[3]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Several quinoline-based compounds are potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or hyperactivated in cancer cells. Inhibition of these kinases disrupts downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[3]

cluster_0 Cellular Targets of Quinoline Derivatives cluster_1 Downstream Effects A Quinoline Derivative B Topoisomerase A->B Inhibition C Receptor Tyrosine Kinase (e.g., EGFR) A->C Inhibition D DNA Damage B->D E Inhibition of Proliferation & Survival Pathways C->E F Apoptosis (Programmed Cell Death) D->F E->F

Potential anticancer mechanisms of quinoline derivatives.

Antimicrobial Mechanisms

The primary mode of action for many quinoline-based antimicrobial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, quinoline derivatives effectively halt bacterial proliferation.

Conclusion and Future Directions

The 2-chloro-3-chloromethyl-6-ethoxyquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative data from structurally similar compounds suggest that derivatives of this scaffold are likely to exhibit significant in vitro anticancer and antimicrobial activities. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of new chemical entities. Future research should focus on the synthesis and in vitro screening of a diverse library of derivatives to establish clear structure-activity relationships. Promising candidates should then be advanced to further mechanistic studies and in vivo efficacy models.

References

  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 21(1), 9-17. [Link]

  • Massoud, M. A. M., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 16(3), 324-334. [Link]

  • Massoud, M. A. M., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinolinamines in Antimicrobial Research. BenchChem.
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4381-4411. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
  • Hegedus, A., et al. (2002). Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors. Acta Poloniae Pharmaceutica, 59(3), 199-207. [Link]

  • Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1636-S1651. [Link]

  • Kumar, S., et al. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(7), 458-467. [Link]

  • Younes, S., et al. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Mini-Reviews in Organic Chemistry, 17(6), 664-680. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-chloromethyl-6-ethoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-chloromethyl-6-ethoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.